Cas no 948587-90-4 (2,6-Di(pentan-3-yl)aniline)

2,6-Di(pentan-3-yl)aniline is a substituted aniline derivative featuring two branched pentan-3-yl groups at the 2 and 6 positions of the aromatic ring. This structural configuration enhances steric hindrance, improving stability and selectivity in chemical reactions, particularly in catalysis and ligand design. The compound's electron-donating properties and bulky substituents make it valuable in asymmetric synthesis and as an intermediate in pharmaceutical and agrochemical applications. Its high purity and well-defined molecular structure ensure consistent performance in specialized organic transformations. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
2,6-Di(pentan-3-yl)aniline structure
2,6-Di(pentan-3-yl)aniline structure
Product Name:2,6-Di(pentan-3-yl)aniline
CAS No:948587-90-4
MF:C16H27N
MW:233.392284631729
MDL:MFCD22493475
CID:1040232
PubChem ID:12092548
Update Time:2025-06-09

2,6-Di(pentan-3-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Di(pentan-3-yl)aniline
    • 2,6-Bis(1-ethylpropyl)benzenamine (ACI)
    • 2,6-Bis(3-pentyl)aniline
    • 2,6-bis(pentan-3-yl)aniline
    • DB-329666
    • MFCD22493475
    • SCHEMBL15874031
    • WRXMUGOMZOGXCX-UHFFFAOYSA-N
    • 2,6-bis(1-ethylpropyl)aniline
    • DTXSID20477412
    • 948587-90-4
    • F16073
    • MDL: MFCD22493475
    • Inchi: 1S/C16H27N/c1-5-12(6-2)14-10-9-11-15(16(14)17)13(7-3)8-4/h9-13H,5-8,17H2,1-4H3
    • InChI Key: WRXMUGOMZOGXCX-UHFFFAOYSA-N
    • SMILES: NC1C(C(CC)CC)=CC=CC=1C(CC)CC

Computed Properties

  • Exact Mass: 233.214349865g/mol
  • Monoisotopic Mass: 233.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 26Ų

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2,6-Di(pentan-3-yl)aniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  48 h, rt → reflux
Reference
Syntheses of N-heterocyclic carbenes and N-heterocyclic carbene-palladium complexes and their use as catalysts in the amination reaction
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  2 h, 100 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  48 h, reflux
Reference
Large yet Flexible N-Heterocyclic Carbene Ligands for Palladium Catalysis
Meiries, Sebastien; Le Duc, Gaetan; Chartoire, Anthony; Collado, Alba; Speck, Klaus; et al, Chemistry - A European Journal, 2013, 19(51), 17358-17368

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol
Reference
N-Heterocyclic carbene ruthenium complex, and its preparation method, and application in metathesis reaction of olefin
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imid… Solvents: Toluene ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt; overnight, 40 °C
Reference
The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHeptCl
Atwater, Bruce; Chandrasoma, Nalin; Mitchell, David; Rodriguez, Michael J.; Pompeo, Matthew; et al, Angewandte Chemie, 2015, 54(33), 9502-9506

Production Method 5

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, 20 °C
Reference
Trans-[1,3-bis(2,6-di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride (Pd-PEPPSITM-Ipent)
Organ, Michael G.; Lombardi, Christopher, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-5

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Methylcyclohexane ;  25 °C
1.2 Catalysts: Ethanol, 2-(dimethylamino)-, lithium potassium salt (2:1:1) ;  rt; 30 min, rt
1.3 Catalysts: (T-4)-Bis[2-(ethoxy-κO)ethanolato-κO]magnesium ;  rt; 30 min, rt
1.4 rt; 24 h, 10 atm, rt → 80 °C
1.5 Reagents: Water
Reference
Synthesis of new sterically hindered anilines
Steele, Barry R.; Georgakopoulos, Spyros; Micha-Screttas, Maria; Screttas, Constantinos G., European Journal of Organic Chemistry, 2007, (19), 3091-3094

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 - 48 h, reflux
Reference
Bulky yet flexible substituents in insertion polymerization with α-diimine nickel and palladium systems
Guo, Lihua; Sun, Wenting; Li, Shuaikang; Xu, Guoyong; Dai, Shengyu, Polymer Chemistry, 2019, 10(35), 4866-4871

2,6-Di(pentan-3-yl)aniline Raw materials

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Amadis Chemical Company Limited
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(CAS:948587-90-4)2,6-Di(pentan-3-yl)aniline
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:37
Price ($):291/1016
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Additional information on 2,6-Di(pentan-3-yl)aniline

Introduction to 2,6-Di(pentan-3-yl)aniline (CAS No. 948587-90-4)

2,6-Di(pentan-3-yl)aniline, with the CAS number 948587-90-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aniline core substituted with two pentan-3-yl groups at the 2 and 6 positions, which imparts specific physical and chemical properties that make it a valuable precursor in the synthesis of more complex molecules.

The molecular formula of 2,6-Di(pentan-3-yl)aniline is C15H25N, and its molecular weight is approximately 219.37 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These solubility properties make it suitable for use in a wide range of chemical reactions and processes.

In the context of pharmaceutical research, 2,6-Di(pentan-3-yl)aniline has been explored for its potential as a building block in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 2,6-Di(pentan-3-yl)aniline as a key intermediate in the synthesis of a series of antitumor agents. These agents demonstrated significant cytotoxic activity against several cancer cell lines, suggesting their potential as lead compounds for further drug development.

Beyond pharmaceutical applications, 2,6-Di(pentan-3-yl)aniline has also found utility in materials science. Its unique structure makes it an attractive candidate for the synthesis of advanced materials with tailored properties. Research published in Advanced Materials in 2020 described the use of 2,6-Di(pentan-3-yl)aniline as a monomer in the preparation of conjugated polymers with enhanced electronic and optical properties. These polymers have shown promise in applications such as organic photovoltaics and light-emitting diodes (LEDs).

The synthetic versatility of 2,6-Di(pentan-3-yl)aniline is another factor contributing to its importance in chemical research. It can undergo various reactions, including substitution, coupling, and oxidation processes, making it a valuable starting material for the synthesis of more complex molecules. For example, a study published in Organic Letters in 2019 detailed a palladium-catalyzed cross-coupling reaction involving 2,6-Di(pentan-3-yl)aniline, which yielded high yields of functionalized anilines with potential applications in medicinal chemistry.

Safety and handling considerations are crucial when working with 2,6-Di(pentan-3-yl)aniline. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working under well-ventilated conditions to minimize exposure to vapors.

In conclusion, 2,6-Di(pentan-3-yl)aniline (CAS No. 948587-90-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an important molecule for researchers working on new drug candidates, advanced materials, and synthetic methodologies. As ongoing research continues to uncover new applications and properties of this compound, its importance in the scientific community is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:948587-90-4)2,6-Di(pentan-3-yl)aniline
A1218753
Purity:99%/99%
Quantity:5g/25g
Price ($):291/1016
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